An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8)
An In-Depth Technical Guide to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for utilizing this versatile reagent. The CAS number for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is 1261644-49-8.[1]
Introduction: A Versatile Scaffold in Drug Discovery
3-Cyano-5-fluorobenzene-1-sulfonyl chloride has emerged as a significant reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctionalized aromatic ring, featuring a sulfonyl chloride, a cyano group, and a fluorine atom, offers a powerful platform for creating diverse molecular architectures with desirable pharmacological properties. The electron-withdrawing nature of the cyano and fluoro groups enhances the reactivity of the sulfonyl chloride moiety, making it an efficient partner in the formation of sulfonamides – a critical functional group in a vast array of therapeutic agents.
The strategic incorporation of the 3-cyano-5-fluorophenyl motif has been particularly noted in the development of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), highlighting its potential in targeting central nervous system disorders.[2][3] This guide will explore the synthesis of this key intermediate and its subsequent application in the construction of biologically active sulfonamides.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1261644-49-8 | [1] |
| Molecular Formula | C₇H₃ClFNO₂S | [1][4] |
| Molecular Weight | 219.62 g/mol | [1][4] |
| Appearance | Solid or liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride
The most logical and widely applicable synthetic route to 3-Cyano-5-fluorobenzene-1-sulfonyl chloride is via a Sandmeyer-type reaction, starting from the readily available 3-amino-5-fluorobenzonitrile. This classical transformation in organic chemistry provides a reliable method for the introduction of a sulfonyl chloride group onto an aromatic ring.
Reaction Rationale and Mechanism
The Sandmeyer reaction proceeds through a diazonium salt intermediate, which is then catalytically converted to the desired sulfonyl chloride. The key steps involve:
-
Diazotization: The primary aromatic amine (3-amino-5-fluorobenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst (e.g., copper(I) chloride). The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.
The overall transformation is a robust and scalable method for the synthesis of aryl sulfonyl chlorides.
Detailed Experimental Protocol (Adapted from a similar procedure)
The following protocol is adapted from a general procedure for the synthesis of a similar cyanobenzenesulfonyl chloride and should be optimized for the specific substrate.[5]
Materials:
-
3-Amino-5-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
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Copper(I) Chloride (CuCl)
-
Acetic Acid
-
tert-Butyl methyl ether
-
Water
-
Brine
-
Silica Gel (for column chromatography)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Diazotization:
-
Dissolve 3-amino-5-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, add copper(I) chloride to a solution of acetic acid that has been pre-saturated with sulfur dioxide.
-
Stir this solution at 0°C for 10 minutes.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) chloride/SO₂ mixture, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with tert-butyl methyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
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Applications in Medicinal Chemistry: Synthesis of Sulfonamides
The primary application of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride in drug discovery is as a precursor for the synthesis of 3-cyano-5-fluorobenzenesulfonamides. The sulfonamide functional group is a key structural motif in a wide range of clinically used drugs.
General Reaction with Primary Amines
3-Cyano-5-fluorobenzene-1-sulfonyl chloride readily reacts with primary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Role in the Development of mGlu5 Negative Allosteric Modulators
As previously mentioned, the 3-cyano-5-fluorophenyl moiety is a common structural feature in several potent mGlu5 negative allosteric modulators.[2][3] The synthesis of these compounds often involves the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with a suitable amine-containing fragment to introduce the key sulfonamide linkage. This highlights the importance of the title compound in generating novel drug candidates for neurological and psychiatric disorders.
Spectroscopic Characterization
While specific, publicly available spectra for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride are limited, the expected spectroscopic features can be inferred from analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift.
-
FT-IR: The infrared spectrum will show characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹), and a sharp absorption for the C≡N stretching of the cyano group (around 2230 cm⁻¹).
Safety and Handling
3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Likely to be corrosive and an irritant to the skin, eyes, and respiratory system. May react with water.
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]
Conclusion
3-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its efficient synthesis via the Sandmeyer reaction and its utility in the preparation of biologically active sulfonamides, particularly in the context of CNS targets like mGlu5, underscore its importance. This guide provides the foundational knowledge necessary for the safe and effective utilization of this key chemical intermediate in the pursuit of novel therapeutic agents.
References
-
Lindsley, C. W., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390-4394. Available at: [Link]
-
PubMed. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. Retrieved from [Link]
- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
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Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
- Google Patents. (n.d.). United States Patent Office.
- Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.
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PubMed. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-cyano-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]
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3-Cyano-5-fluorobenzene-
1-sulfonyl chloride
Primary/Secondary Amine
Solvent (e.g., DCM, THF)
N-substituted-3-cyano-
5-fluorobenzenesulfonamide
